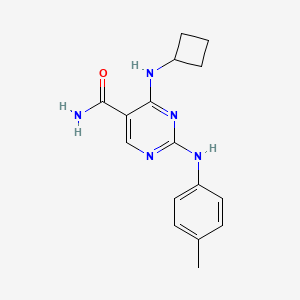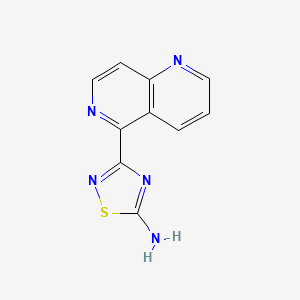
Rac-2-(4-(2-chlorophenylsulfonyl)phenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol is an organic compound with a complex structure that includes a sulfonyl group, a chlorophenyl group, and a propanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol typically involves a multi-step process. One common method is the sulfonylation of 2-chlorophenyl with a sulfonyl chloride derivative, followed by a Friedel-Crafts alkylation to introduce the propanol group. The reaction conditions often require the use of a strong acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-one, while reduction of the sulfonyl group may produce 2-[4-(2-chlorophenyl)phenyl]propan-2-ol.
科学研究应用
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfonyl groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target molecules.
相似化合物的比较
Similar Compounds
- 2-[4-(2-bromophenyl)sulfonylphenyl]propan-2-ol
- 2-[4-(2-fluorophenyl)sulfonylphenyl]propan-2-ol
- 2-[4-(2-methylphenyl)sulfonylphenyl]propan-2-ol
Uniqueness
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
属性
分子式 |
C15H15ClO3S |
|---|---|
分子量 |
310.8 g/mol |
IUPAC 名称 |
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol |
InChI |
InChI=1S/C15H15ClO3S/c1-15(2,17)11-7-9-12(10-8-11)20(18,19)14-6-4-3-5-13(14)16/h3-10,17H,1-2H3 |
InChI 键 |
RCKMIFPXYXDXBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)

![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)




![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)
![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
